
Methyl 2-Methyl-2-(2-thienyl)propanoate
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Description
Methyl 2-methyl-2-(2-thienyl)propanoate is a branched ester featuring a methyl ester group, a geminal dimethyl moiety, and a 2-thienyl substituent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Substituted Analogs
Ethyl 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (3b)
- Substituents : 5-(Trifluoromethyl)thiophen-2-yl, ethyl ester.
- Synthesis: Derived from ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate via hydrazide formation (89% yield) .
- Key Properties :
- 1H-NMR : δ 1.56 (6H, s), 7.04–7.55 (thiophene protons).
- MS : m/z 253 [M+H]+.
- Applications : Acts as a human 11β-hydroxysteroid dehydrogenase inhibitor, highlighting the role of electron-withdrawing CF₃ groups in enhancing biological activity .
Comparison : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the unsubstituted thienyl group in the target compound. This modification enhances binding affinity in enzyme inhibition .
Phenyl and Heteroaryl Derivatives
Methyl 2-Methyl-2-(phenylthio)propanoate (L22)
- Substituents : Phenylthio group, methyl ester.
- Synthesis: Refluxing 2-methyl-2-(phenylthio)propanoic acid with p-TsOH·H₂O in methanol .
- Applications : Used in palladium-catalyzed C–H olefination, demonstrating the sulfur atom’s role in coordinating transition metals .
Comparison : The phenylthio group introduces nucleophilic sulfur, enabling metal coordination—a feature absent in the thienyl-based target compound. This difference impacts catalytic applications .
Methyl 2-(4-Cyanophenyl)-2-methylpropanoate
- Substituents: 4-Cyanophenyl, methyl ester.
- Structural Similarity : 0.81 (vs. target compound) .
- Applications: Likely utilized in agrochemicals or pharmaceuticals due to the electron-deficient cyano group.
Cycloalkyl and Fragrance-Related Esters
2-Methyl-2-[1-(2-methylcyclohexyl)ethoxy]propyl Propanoate (20)
- Substituents : 2-Methylcyclohexyl ether.
- Synthesis: Etherification of cyclohexanol with isobutylene oxide, followed by esterification .
- Applications : Exhibits musky or floral odors, used in fragrances .
Comparison : Bulky cyclohexyl substituents enhance steric hindrance, reducing reactivity but increasing volatility for fragrance applications—contrasting with the planar thienyl group’s electronic effects .
Amino and Halogen-Substituted Derivatives
Methyl 2-Amino-2-(2-bromophenyl)propanoate
- Substituents: 2-Bromophenyl, amino group.
- Applications : Pharmaceutical intermediate; bromine enables further functionalization via cross-coupling .
Comparison: The amino and bromo groups introduce nucleophilic and electrophilic sites, respectively, expanding synthetic utility compared to the non-functionalized thienyl group .
Properties
CAS No. |
153002-41-6 |
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Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methyl 2-methyl-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H12O2S/c1-9(2,8(10)11-3)7-5-4-6-12-7/h4-6H,1-3H3 |
InChI Key |
LQNPPYHFNJTOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CS1)C(=O)OC |
Origin of Product |
United States |
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